molecular formula C7H5Br2N B13304382 4-(2,2-Dibromoethenyl)pyridine

4-(2,2-Dibromoethenyl)pyridine

Cat. No.: B13304382
M. Wt: 262.93 g/mol
InChI Key: WZJZPTHZKDIMEF-UHFFFAOYSA-N
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Description

4-(2,2-Dibromoethenyl)pyridine is a chemical compound with the molecular formula C7H5Br2N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the dibromoethenyl group at the 4-position of the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dibromoethenyl)pyridine typically involves the introduction of the dibromoethenyl group to the pyridine ring. One common method is the reaction of pyridine with 1,1-dibromoethene under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dibromoethenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated pyridine derivatives, while reduction can produce less brominated compounds .

Scientific Research Applications

4-(2,2-Dibromoethenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dibromoethenyl)pyridine involves its interaction with specific molecular targets. The dibromoethenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(2,2-Dibromoethenyl)pyridine is unique due to the presence of both the pyridine ring and the dibromoethenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

4-(2,2-dibromoethenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N/c8-7(9)5-6-1-3-10-4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJZPTHZKDIMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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